6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and a sec-butyl group at the 6-position
Mechanism of Action
Mode of Action
Pyrimidinone derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and ion channel modulation . .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not well understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound. Specific studies investigating these effects are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a sec-butyl-substituted urea with a thiourea derivative in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The sec-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the sec-butyl group, which may affect its chemical reactivity and biological activity.
6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a sec-butyl group, which can influence its steric and electronic properties.
Uniqueness
6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the sec-butyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-butan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKFKQLXYJFICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873584 | |
Record name | 6-sec-Butyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873972-85-1 | |
Record name | 6-sec-Butyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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